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molecular formula C15H22O B8498268 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 89780-10-9

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B8498268
M. Wt: 218.33 g/mol
InChI Key: FRYUFVBGUAOIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605778

Procedure details

Methylation. A solution of sodium hydroxide (38 g, 0.95 mol) in water (1 L) was added to a mixture of 1-hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (109 g, 0.5 mol), dimethyl sulfate (126 g, 1 mol) and Adogen 464* (21.6 g) in methylene dichloride (2 L). The reaction mixture was stirred vigorously at 25°-28° C. for 1 h, after which the organic layer was separated, combined with ammonium hydroxide solution (500 mL, 10%), and stirred vigorously at 20°-25° C. for 0.5 h. The organic layer was then separated and the washing procedure repeated, after which the organic layer was separated, washed with water (2×100 mL), then with brine (50 mL), and dried (Na2SO4). The solvent was removed by distillation and the residue was crystallized from hexane yielding 1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (95 g), mp 49°-50° C., GLC purity 99 %+. 1H-NMR (CDCl3) δ6.89 (1H, d, J=1.4 Hz), 6.63 (1H, d, J=1.4 Hz), 3.89 (3H, s), 2.41 (3H, s), 1.74 (4H, m), 1.48 (6H, s), 1.38 (6H, s). IR (KBr) 1273, 1257 cm-1, MS (m/e) 232 (M+, 16.9), 217 (100.0), 175.3 (19.6), 218.6 (16.0).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:13]2[C:12]([CH3:15])([CH3:14])[CH2:11][CH2:10][C:9]([CH3:17])([CH3:16])[C:8]=2[CH:7]=[C:6]([CH3:18])[CH:5]=1.S(OC)(O[CH3:23])(=O)=O>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:23][O:3][C:4]1[C:13]2[C:12]([CH3:14])([CH3:15])[CH2:11][CH2:10][C:9]([CH3:17])([CH3:16])[C:8]=2[CH:7]=[C:6]([CH3:18])[CH:5]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
109 g
Type
reactant
Smiles
OC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
Name
Quantity
126 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 25°-28° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
STIRRING
Type
STIRRING
Details
stirred vigorously at 20°-25° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (50 mL), and dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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